molecular formula C42H39O9P B12584953 Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane CAS No. 647841-52-9

Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane

Cat. No.: B12584953
CAS No.: 647841-52-9
M. Wt: 718.7 g/mol
InChI Key: HREBWVCBSCSSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane is an organophosphorus compound known for its utility in various chemical reactions. This compound is characterized by the presence of three 2,6-dimethoxy-4-phenoxyphenyl groups attached to a central phosphorus atom. It is widely used as a ligand in catalysis and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane typically involves the reaction of 2,6-dimethoxy-4-phenoxyphenyl halides with a phosphorus trihalide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation of the phosphorus center.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand in catalytic reactions. The phosphorus atom in the compound coordinates with metal centers, forming a complex that facilitates various chemical transformations. The electron-donating properties of the methoxy and phenoxy groups enhance the reactivity of the phosphorus center, making it an effective catalyst in numerous reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane is unique due to the presence of both methoxy and phenoxy groups, which provide a balance of steric and electronic effects. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .

Properties

CAS No.

647841-52-9

Molecular Formula

C42H39O9P

Molecular Weight

718.7 g/mol

IUPAC Name

tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane

InChI

InChI=1S/C42H39O9P/c1-43-34-22-31(49-28-16-10-7-11-17-28)23-35(44-2)40(34)52(41-36(45-3)24-32(25-37(41)46-4)50-29-18-12-8-13-19-29)42-38(47-5)26-33(27-39(42)48-6)51-30-20-14-9-15-21-30/h7-27H,1-6H3

InChI Key

HREBWVCBSCSSOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1P(C2=C(C=C(C=C2OC)OC3=CC=CC=C3)OC)C4=C(C=C(C=C4OC)OC5=CC=CC=C5)OC)OC)OC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.